molecular formula C5H8Cl2IN3 B7491169 CID 42917240

CID 42917240

Cat. No.: B7491169
M. Wt: 307.94 g/mol
InChI Key: WHRBHOIUFSEKSO-UHFFFAOYSA-O
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Description

CID 42917240 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, in mass spectrometry (MS) studies, CIDs are often used to catalog compounds analyzed via collision-induced dissociation (CID) techniques, which are critical for structural elucidation .

Properties

InChI

InChI=1S/C5H7N3.Cl2I/c6-5-3-1-2-4-8(5)7;1-3-2/h1-4,6H,7H2;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRBHOIUFSEKSO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)N)N.Cl[I-]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 42917240, we outline a framework for comparing chemical compounds using PubChem data and analytical techniques referenced in the evidence:

Structural and Functional Analogues

Compounds with similar PubChem CIDs often share structural motifs or functional groups. For instance:

  • Substrates and Inhibitors : In studies of enzyme substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., irbesartan, CID 3749), structural overlays and 3D alignments are used to compare binding affinities and mechanistic pathways .
  • Saponins and Pharmaceuticals: Work on ginsenosides (e.g., CID 441923) and sulfonamides (e.g., CID 5326) highlights how CID-based MS/MS fragmentation patterns differ between compounds, aiding in structural differentiation .

Analytical Techniques for Comparison

The evidence emphasizes several methods for compound comparison:

  • Collision-Induced Dissociation (CID) : CID voltage and charged-state correlations (Figure 2A-B) are critical for distinguishing oligonucleotides and proteins, with fragmentation patterns providing insights into molecular stability and composition .
  • High-Energy CID (HCD) : Compared to traditional CID, HCD generates more comprehensive fragmentation data, reducing cut-off effects and improving structural resolution, as demonstrated in sulfonamide studies .

Data-Driven Comparisons

Retrieve PubChem Data : Extract structural, spectral, and bioactivity data for this compound and analogs (e.g., via PubChem’s API).

Spectral Analysis : Compare CID/HCD fragmentation patterns (e.g., using Orbitrap MS) to identify unique ions or neutral losses .

Bioactivity Profiling : Cross-reference bioassay results (e.g., IC₅₀ values) from databases like ChEMBL.

Key Challenges and Limitations

The absence of direct data on this compound in the provided evidence underscores two challenges:

  • Ambiguity in Terminology: The acronym "CID" refers to both Compound Identifiers (PubChem) and Collision-Induced Dissociation (analytical chemistry), which may cause confusion .
  • Data Gaps : Many studies focus on specific compound classes (e.g., saponins, sulfonamides) rather than individual CIDs, necessitating broader literature reviews for comprehensive comparisons .

Q & A

How to apply the FINER framework to formulate feasible and novel research questions about CID 42917240's biological activity?

Methodological Answer:

  • Feasibility: Evaluate resource availability (e.g., synthesis costs, analytical instruments) and ethical constraints (e.g., in vivo testing requirements).
  • Novelty: Conduct a systematic literature review using databases like PubMed and SciFinder to identify understudied aspects (e.g., enantiomer-specific effects or unexplored metabolic pathways).
  • Relevance: Align with current gaps, such as this compound's role in emerging therapeutic areas like antimicrobial resistance .

Q. What steps ensure a rigorous literature review for this compound, including grey literature and patents?

Methodological Answer:

  • Use Boolean operators in Scopus/Web of Science to combine terms like "this compound" AND "crystallography" OR "kinetics."
  • Search patent databases (e.g., USPTO, Espacenet) for synthesis methods or industrial applications, filtering by publication date (post-2020).
  • Apply PRISMA guidelines to document inclusion/exclusion criteria and minimize selection bias .

Q. How to design a reproducible synthesis protocol for this compound?

Methodological Answer:

  • Document reaction conditions (temperature, solvent purity, catalyst ratios) in triplicate to assess variability.
  • Include control experiments (e.g., without catalysts) to verify step efficiency.
  • Follow IUPAC guidelines for reporting yields and characterization data (e.g., NMR shifts, HPLC gradients) to enable replication .

Q. What ethical considerations apply to in vitro studies of this compound's cytotoxicity?

Methodological Answer:

  • Obtain institutional review board (IRB) approval for cell-line sourcing (e.g., HeLa, HEK293).
  • Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) for dose-range experiments.
  • Disclose conflicts of interest, particularly if collaborating with entities holding patents on this compound derivatives .

Q. How to structure a hypothesis-driven study on this compound's mechanism of action?

Methodological Answer:

  • Formulate a null hypothesis (e.g., "this compound does not inhibit Enzyme X at ≤10 μM").
  • Use dose-response assays and negative controls (e.g., enzyme-only) to validate specificity.
  • Pre-register experimental designs on platforms like Open Science Framework to reduce bias .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic stability data for this compound polymorphs?

Methodological Answer:

  • Perform differential scanning calorimetry (DSC) under identical conditions (heating rate, sample mass).
  • Apply multivariate regression to isolate variables (e.g., humidity, crystallization solvents).
  • Cross-validate findings with computational models (e.g., DFT calculations for lattice energies) .

Q. Which advanced spectroscopic techniques clarify structural ambiguities in this compound derivatives?

Methodological Answer:

  • Use synchrotron-based X-ray diffraction for high-resolution crystallography of low-abundance isomers.
  • Pair NMR relaxation experiments with molecular dynamics simulations to study conformational flexibility.
  • Publish raw data in repositories like Cambridge Structural Database for peer validation .

Q. How to integrate machine learning with high-throughput screening data for this compound's binding affinity predictions?

Methodological Answer:

  • Train neural networks on PubChem BioAssay data (e.g., IC50 values) using features like molecular descriptors and docking scores.
  • Validate models with leave-one-out cross-validation to avoid overfitting.
  • Deploy SHAP (SHapley Additive exPlanations) to interpret feature importance in predictions .

Q. What multi-omics strategies elucidate this compound's interactions in complex biological systems?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations in treated cell lines.
  • Use metabolomic profiling (GC-MS) to identify downstream metabolites linked to this compound exposure.
  • Apply systems biology tools (e.g., Cytoscape) to visualize network-level interactions .

Q. How to conduct a meta-analysis of conflicting toxicity data for this compound?

Methodological Answer:

  • Aggregate data from ToxCast, ECOTOX, and peer-reviewed studies using standardized effect sizes.
  • Assess heterogeneity via Cochran’s Q test and I² statistics; apply random-effects models if significant.
  • Publish a registered report to predefine analytical pipelines and reduce publication bias .

Q. Tables for Key Methodological Comparisons

Technique Use Case for this compound Data Output Reference
Synchrotron XRDPolymorph characterizationAtomic-resolution crystal structures
LC-MS/MS metabolomicsMetabolic pathway identificationQuantified metabolite profiles
SHAP machine learningBinding affinity predictionInterpretable feature importance

Q. Note on Reproducibility and Compliance

  • All methodologies align with FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Experimental protocols must include raw data deposition links (e.g., Zenodo) and detailed SI (Supporting Information) sections per IUPAC standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.